Liproxstatin-1

Ferroptosis Cell Death Potency Comparison

Liproxstatin-1 (Lip-1) is a spiroquinoxalinamine derivative that functions as a potent, selective inhibitor of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death. It acts as a radical-trapping antioxidant (RTA), specifically neutralizing lipid peroxyl radicals to halt the propagation of lipid peroxidation chain reactions within cellular membranes.

Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
Cat. No. B1674854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiproxstatin-1
SynonymsLiproxstatin-1
Molecular FormulaC19H21ClN4
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2
InChIInChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)
InChIKeyYAFQFNOUYXZVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight orange solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liproxstatin-1 for Ferroptosis Research: A Potent Radical-Trapping Antioxidant Inhibitor


Liproxstatin-1 (Lip-1) is a spiroquinoxalinamine derivative that functions as a potent, selective inhibitor of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death [1]. It acts as a radical-trapping antioxidant (RTA), specifically neutralizing lipid peroxyl radicals to halt the propagation of lipid peroxidation chain reactions within cellular membranes [2]. With a reported IC₅₀ of 22 nM in cellular assays, Liproxstatin-1 is a critical tool compound for investigating ferroptosis in a wide range of disease models, including ischemia-reperfusion injury, neurodegeneration, and cancer [3].

Why Liproxstatin-1 is Not Interchangeable with Other Ferroptosis Inhibitors


The selection of a ferroptosis inhibitor is not trivial, as compounds within this class exhibit critical differences in potency, mechanism, metabolic stability, and in vivo efficacy. Generic substitution of Liproxstatin-1 with first-generation inhibitors like Ferrostatin-1 (Fer-1) or newer analogs like UAMC-3203 can lead to inconsistent experimental outcomes. Fer-1, for instance, suffers from poor metabolic stability due to a labile ester moiety, which severely limits its in vivo half-life [1]. In contrast, Liproxstatin-1's spiroquinoxalinamine core confers greater stability and a distinct radical-trapping profile [2]. The evidence below quantifies these key differentiators, which are essential for ensuring experimental reproducibility and valid cross-study comparisons.

Liproxstatin-1: Quantitative Differentiation Data for Scientific Procurement


Liproxstatin-1 Exhibits 2.7-Fold Higher Potency Than Ferrostatin-1 in Cellular Ferroptosis Inhibition

Liproxstatin-1 demonstrates superior potency compared to the archetypal ferroptosis inhibitor, Ferrostatin-1 (Fer-1). Liproxstatin-1 inhibits ferroptotic cell death with an IC₅₀ of 22 nM [1], whereas Fer-1 has a reported EC₅₀ of 60 nM [2]. This 2.7-fold difference in potency can translate to a significantly lower required working concentration in vitro, reducing potential off-target effects and improving the therapeutic window in sensitive assays.

Ferroptosis Cell Death Potency Comparison

Liproxstatin-1's Spiroquinoxalinamine Core Confers Metabolic Stability Unmatched by Ester-Containing Ferrostatins

A critical limitation of first-generation ferroptosis inhibitors like Ferrostatin-1 (Fer-1) is their poor metabolic stability. Fer-1 contains an ester moiety that is rapidly hydrolyzed in vivo, resulting in an extremely short half-life of approximately 2 minutes in mouse liver microsomes and 7 minutes in human liver microsomes [1]. In stark contrast, Liproxstatin-1 lacks this labile ester group. Its spiroquinoxalinamine core structure provides significant metabolic stability, enabling its use in chronic in vivo models where sustained drug exposure is required. While not as stable as later-generation analogs like UAMC-3203 (t₁/₂ = 3.46 h in murine microsomes), Liproxstatin-1's stability profile is a vast improvement over Fer-1 and is sufficient for many standard in vivo applications [2].

Metabolic Stability Pharmacokinetics In Vivo Studies

Liproxstatin-1 is a Superior Radical-Trapping Antioxidant in Phospholipid Bilayers Compared to Vitamin E

Liproxstatin-1 acts as a radical-trapping antioxidant (RTA) to inhibit lipid peroxidation, the central executioner of ferroptosis [1]. While its inherent reactivity with peroxyl radicals in solution is roughly 10-fold slower than that of α-tocopherol (vitamin E), its performance in a phospholipid bilayer is significantly superior [2]. This differential activity highlights that Liproxstatin-1's potency in cellular membranes—the site of ferroptotic damage—cannot be predicted by simple solution-phase assays. This property is shared by Fer-1, but the overall combination of potency, stability, and membrane-specific activity makes Liproxstatin-1 a unique tool. This class-level RTA mechanism distinguishes it from other ferroptosis inhibitors like iron chelators (e.g., Deferoxamine) which act upstream.

Radical-Trapping Antioxidant Lipid Peroxidation Mechanism of Action

Liproxstatin-1 Demonstrates Efficacy in a GPX4-Deficient In Vivo Model Where Ferrostatin-1 is Limited by Stability

The superior metabolic stability of Liproxstatin-1 directly translates to enhanced in vivo efficacy in demanding disease models. In a seminal study, Liproxstatin-1, administered intraperitoneally at 10 mg/kg, significantly extended survival and mitigated tissue damage in Gpx4⁻/⁻ mice—a severe model of acute renal failure and spontaneous ferroptosis [1]. In the same study, it also protected against hepatic ischemia/reperfusion injury. While Ferrostatin-1 can show efficacy in some in vivo models with optimized dosing regimens, its short half-life makes achieving consistent, robust effects in chronic or severe models like the Gpx4⁻/⁻ mouse highly challenging and less reproducible [2].

In Vivo Efficacy Ischemia-Reperfusion Injury GPX4 Knockout

Liproxstatin-1's Selectivity Profile: It Does Not Inhibit Classical Cell Death Pathways

Liproxstatin-1 demonstrates functional selectivity for ferroptosis. At a concentration of 200 nM, which is well above its IC₅₀ for inhibiting ferroptosis, it fails to rescue cell death induced by staurosporine (an apoptosis inducer) or high concentrations of H₂O₂ (a necrosis inducer) [1]. This indicates that its protective effect is specific to ferroptotic stimuli and not a result of broad-spectrum cytoprotection. In contrast, many other antioxidants or iron chelators can inhibit multiple cell death pathways, making it difficult to dissect the specific contribution of ferroptosis in complex disease models. This functional selectivity is a key advantage for precise mechanistic studies.

Selectivity Mechanism of Action Cell Death

Optimal Application Scenarios for Liproxstatin-1 Based on Comparative Evidence


In Vivo Studies of GPX4-Dependent Pathologies (e.g., Ischemia-Reperfusion Injury, Acute Kidney Injury)

Liproxstatin-1 is the inhibitor of choice for any in vivo study where sustained drug exposure is required to mitigate ferroptosis in models of tissue injury. Its proven efficacy in the Gpx4⁻/⁻ mouse model of acute renal failure and in hepatic ischemia/reperfusion injury [1] makes it an essential tool for investigating the role of ferroptosis in kidney, liver, heart, and brain pathologies. The compound's 55% oral bioavailability and 2.1-hour half-life in mice [2] allow for flexible dosing routes (IP or oral) and enable chronic studies where Ferrostatin-1 would be impractical due to its metabolic instability .

In Vitro Studies Requiring High Potency and Minimal Off-Target Effects

For cell-based assays where sensitivity and specificity are paramount, Liproxstatin-1's IC₅₀ of 22 nM [1] offers a significant advantage. Its 2.7-fold higher potency compared to Ferrostatin-1 (EC₅₀ = 60 nM) [3] allows for lower working concentrations, which is critical for long-term cultures, 3D organoid models, or co-culture systems where DMSO toxicity or other vehicle effects must be minimized. Its functional selectivity for ferroptosis over apoptosis and necrosis [1] ensures that observed cytoprotection can be confidently attributed to ferroptosis inhibition.

Lipid Peroxidation and Redox Biology Research

Investigators studying the fundamental mechanisms of lipid peroxidation should select Liproxstatin-1 as a benchmark radical-trapping antioxidant (RTA). Its unique property of being a more effective RTA in phospholipid bilayers than in solution—and its superiority over natural RTAs like Vitamin E in this context [2]—makes it a valuable probe for studying membrane-specific lipid oxidation. This feature is critical for dissecting the spatial dynamics of ferroptosis, which is executed within cellular membranes.

Comparative Pharmacology and Drug Discovery Programs Targeting Ferroptosis

In a drug discovery setting, Liproxstatin-1 serves as an essential benchmark for evaluating novel ferroptosis inhibitors. Its well-characterized profile—balancing high potency [1], proven in vivo efficacy [1], and manageable stability —provides a robust standard for assessing the potency, ADME properties, and therapeutic window of next-generation compounds. It is the logical comparator for any new chemical entity designed to overcome the limitations of first-generation inhibitors like Fer-1 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liproxstatin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.